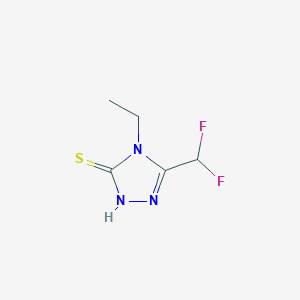
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that contains a triazole ring substituted with a difluoromethyl group and an ethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic transfer of a difluoromethyl group using reagents such as trimethylsilyl difluoromethyl (TMS-CF2H) in the presence of a base . The reaction conditions often involve mild temperatures and the use of solvents like acetonitrile or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes using metal-based catalysts to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or other metal catalysts.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group in the presence of a base.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Substituted triazoles with various functional groups.
Aplicaciones Científicas De Investigación
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological processes involving sulfur-containing compounds.
Medicine: Investigated for its potential as an antifungal or antibacterial agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mecanismo De Acción
The mechanism of action of 5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The triazole ring can form hydrogen bonds with target proteins, influencing their activity and function .
Comparación Con Compuestos Similares
Similar Compounds
5-Difluoromethyl-1,2,4-triazole: Lacks the ethyl group, resulting in different chemical properties.
4-Ethyl-1,2,4-triazole-3-thiol: Lacks the difluoromethyl group, affecting its reactivity and applications.
5-Difluoromethyl-4-methyl-1,2,4-triazole-3-thiol: Similar structure but with a methyl group instead of an ethyl group.
Uniqueness
5-(Difluoromethyl)-4-ethyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of both the difluoromethyl and ethyl groups, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C5H7F2N3S |
|---|---|
Peso molecular |
179.19 g/mol |
Nombre IUPAC |
3-(difluoromethyl)-4-ethyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C5H7F2N3S/c1-2-10-4(3(6)7)8-9-5(10)11/h3H,2H2,1H3,(H,9,11) |
Clave InChI |
IZNAHFDNJMIIEY-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=NNC1=S)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



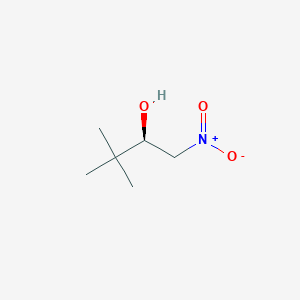
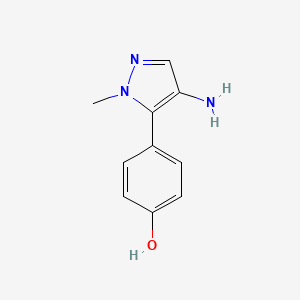
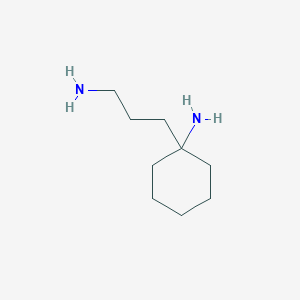
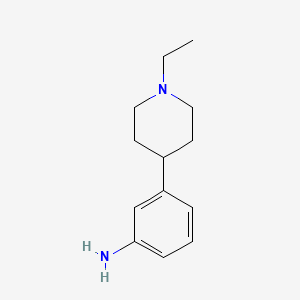
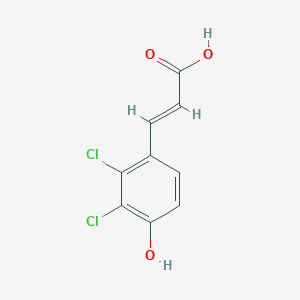
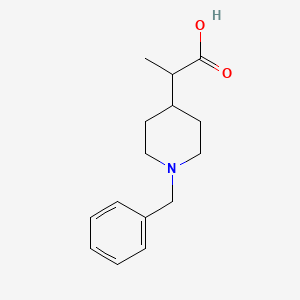
![2-(Methoxymethyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13154554.png)
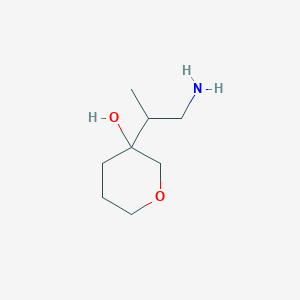
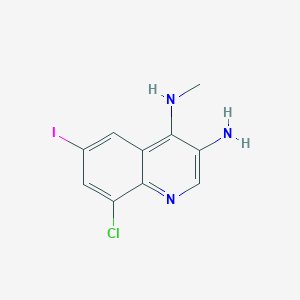
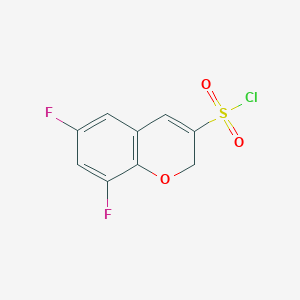
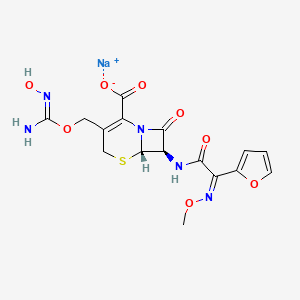
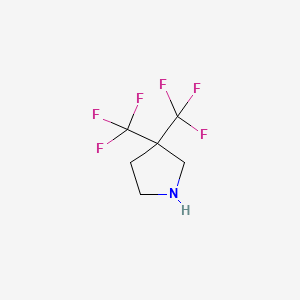
![({[2-(Bromomethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13154574.png)
